1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
Description
IUPAC Nomenclature Conventions for Polycyclic Heterocyclic Systems
The systematic naming of polycyclic heterocycles follows IUPAC guidelines that prioritize skeletal structure identification, substituent positioning, and functional group hierarchy. For the compound 1,3-dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione , the nomenclature is derived as follows:
Core Structure Identification :
- The parent heterocycle is pyrido[2,3-d]pyrimidine , a fused bicyclic system comprising a pyridine ring (six-membered, one nitrogen) fused to a pyrimidine ring (six-membered, two nitrogens). The fusion notation [2,3-d] indicates that pyridine’s 2- and 3-positions are shared with pyrimidine’s 4- and 5-positions, respectively.
- The tricyclic extension arises from the lactam and ketone functional groups at positions 2, 4, and 7, forming a fused 8-membered ring.
Substituent Prioritization :
- Methyl groups at positions 1 and 3 are assigned numerical locants based on the lowest possible numbering sequence.
- The trifluoromethyl group at position 5 is prioritized after the methyl groups due to alphanumerical ordering rules.
- Trione groups at positions 2, 4, and 7 are denoted using the suffix -trione, reflecting the ketonic oxygen atoms.
Hydrogen Indication :
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Pyrido[2,3-d]pyrimidine | Bicyclic core with pyridine-pyrimidine fusion |
| 1,3-Dimethyl | Methyl substituents at positions 1 and 3 |
| 5-(Trifluoromethyl) | CF₃ group at position 5 |
| 2,4,7-trione | Ketone groups at positions 2, 4, and 7 |
| (1H,3H,8H) | Indication of hydrogen atoms in non-aromatic regions |
Comparative Analysis of Alternative Naming Systems in PubChem Records
PubChem lists multiple identifiers for this compound, reflecting historical and functional naming conventions:
IUPAC Name :
Synonyms :
- 1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- NX61811 (manufacturer-specific code)
- MFCD23159171 (MDL number)
Key Differences :
Table 2: PubChem Nomenclature Comparison
| Identifier Type | Example | Purpose |
|---|---|---|
| IUPAC Name | 1,3-Dimethyl-5-(trifluoromethyl)... | Structural precision |
| CAS Number | 779352-01-1 | Universal chemical indexing |
| SMILES | CN1C(=O)N(C)c2nc(O)cc(c2C1=O)C(F)(F)F | Line notation for computational use |
| InChIKey | ILNSRYGZGNSKOX-UHFFFAOYSA-N | Unique hash for database searches |
X-ray Crystallographic Characterization of Tricyclic Core Structure
X-ray diffraction studies of analogous tricyclic systems, such as benzothieno[2,3-d]pyrimidines, reveal critical structural insights:
Bond Lengths and Angles :
Hydrogen Bonding Network :
Unit Cell Parameters :
Table 3: Hypothetical Crystallographic Data (Based on Analogues)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 12.44 Å, b = 17.83 Å, c = 6.79 Å |
| Bond Length (C–N) | 1.33 Å |
| Torsion Angle (CF₃) | 8° |
Properties
IUPAC Name |
1,3-dimethyl-5-(trifluoromethyl)-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O3/c1-15-7-6(8(18)16(2)9(15)19)4(10(11,12)13)3-5(17)14-7/h3H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNSRYGZGNSKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=O)N2)C(F)(F)F)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to enhance efficiency and scalability. For instance, the use of dicationic molten salts as catalysts has been reported to facilitate the synthesis of pyrido[2,3-d]pyrimidine derivatives with high yields and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Its stability and reactivity make it useful in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and trione moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives exhibit diverse pharmacological activities, including antiviral, antimicrobial, and anticancer properties . Below is a detailed comparison of the target compound with analogs reported in the literature.
Structural Modifications and Substituent Effects
Key Observations :
Key Observations :
- The target compound’s synthesis may face challenges due to the reactivity of the -CF₃ group , which often requires specialized fluorination agents .
- Microwave-assisted methods (e.g., compound in ) offer faster reaction times and higher yields compared to traditional heating .
Physicochemical Properties
Biological Activity
1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione, with the CAS number 779352-01-1 and a molecular weight of approximately 275.19 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity based on diverse research findings.
- Molecular Formula : C₁₀H₈F₃N₃O₃
- Molecular Weight : 275.19 g/mol
- Structural Features : The compound features a pyrido[2,3-d]pyrimidine backbone with trifluoromethyl and dimethyl substituents that contribute to its unique biological properties.
Antitumor Activity
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit notable antitumor activities. A study focused on various derivatives revealed that certain modifications to the structure significantly enhance their efficacy against cancer cell lines.
- In vitro Studies : Compounds were tested against several cancer cell lines including NCI-H1975 and A549. The results showed that derivatives with specific substitutions exhibited IC50 values indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|---|
| A5 | NCI-H1975 | >50 | <36 |
| B1 | NCI-H1975 | 0.013 | High |
| B2 | A549 | 0.440 | Moderate |
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on the epidermal growth factor receptor (EGFR) kinase:
- Selectivity and Potency : Compound B1 demonstrated an IC50 value of 13 nM against EGFR L858R/T790M mutations, showcasing over 76-fold selectivity for wild-type EGFR compared to other tested compounds. This selectivity is crucial for developing targeted cancer therapies.
The biological activity of 1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is hypothesized to involve:
- Binding Interactions : The trifluoromethyl group may enhance the binding affinity to target proteins by increasing hydrophobic interactions.
- Structural Considerations : The bulky pyrimidine structure may influence selectivity and potency through spatial arrangement affecting interaction with active sites on target enzymes.
Study on Anticancer Properties
In a recent study published in Molecules, researchers synthesized various pyrido[2,3-d]pyrimidines and assessed their cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity:
"Compounds with N-methylpyrazole analogs exhibited superior cytotoxicity compared to those lacking such substitutions" .
Pharmacological Evaluation
Another investigation focused on the pharmacological profile of similar compounds indicated that modifications at specific positions significantly influenced their biological activity. This reinforces the necessity for structure-activity relationship (SAR) studies in drug development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 1,3-dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7-trione?
- Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) involving cyclocondensation of substituted pyrimidine precursors. For example, describes a one-pot synthesis using dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base, achieving yields up to 54.7% under reflux conditions . Key steps include:
Formation of the pyrimidine core via cyclization.
Introduction of the trifluoromethyl group via electrophilic substitution or fluorinated reagents.
Methylation at the 1- and 3-positions using methyl halides or dimethyl sulfate.
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons in the pyrido-pyrimidine core appear between δ 7.2–8.3 ppm, while methyl groups resonate at δ 3.1–3.5 ppm. The trifluoromethyl group (CF3) is identified by a singlet near δ 2.5 ppm in 13C NMR .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) are observed at 1650–1700 cm⁻¹, and NH/OH bands (if present) appear at 3200–3400 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 457 for a related compound) confirm the molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Temperature Control : Reflux in DMF (120–140°C) enhances cyclization efficiency .
- Catalyst Selection : NaH or K2CO3 improves methylation rates at the 1- and 3-positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while inert atmospheres (N2/Ar) prevent oxidation .
- Example : reports a 54.7% yield using NaH in DMF, whereas achieved 30% yield with milder conditions, highlighting the trade-off between reactivity and side reactions .
Q. How can researchers address tautomerism-related contradictions in NMR data?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves tautomeric equilibria (e.g., keto-enol forms) by slowing exchange rates at low temperatures .
- Deuterium Exchange : NH protons (δ 11.95–12.15 ppm) disappear upon D2O addition, confirming tautomeric NH groups .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals, such as distinguishing pyrimidine ring protons from aromatic substituents .
Q. What strategies are used to evaluate the compound’s bioactivity against protein aggregation?
- Methodological Answer :
- Cell-Based Assays : Measure EC50 values using mutant SOD1-dependent protein aggregation models. For example, reports EC50 values of 3.23–3.29 μM for related pyrimidine-triones, assessed via fluorescence quenching or Thioflavin T binding .
- Table 1 : Bioactivity Data for Analogous Compounds
| Compound ID | EC50 (μM) | Assay Type | Reference |
|---|---|---|---|
| 1,3-Bis(2-Fluoro) | 3.29 | SOD1 Aggregation | |
| 1,3-Bis(3-Fluoro) | 3.23 | SOD1 Aggregation |
Contradictions and Validation
- Synthetic Yields : and report differing yields (54.7% vs. 30%) for similar reactions, suggesting solvent purity or catalyst loading impacts outcomes .
- Spectral Assignments : Discrepancies in NH proton chemical shifts (δ 11.95 vs. δ 12.15) in and may arise from solvent (DMSO-d6 vs. CDCl3) or substituent effects.
Key Takeaways
- Prioritize multi-step synthetic routes with NaH/DMF for higher yields.
- Use VT-NMR and deuterium exchange to resolve tautomerism.
- Validate bioactivity using mutant SOD1 models and fluorescence-based assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
